(R,S,S,S)-Defluoro Nebivolol Hydrochloride

Catalog No.
S13961401
CAS No.
M.F
C22H27ClFNO4
M. Wt
423.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S,S,S)-Defluoro Nebivolol Hydrochloride

Product Name

(R,S,S,S)-Defluoro Nebivolol Hydrochloride

IUPAC Name

(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride

Molecular Formula

C22H27ClFNO4

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1

InChI Key

JQSHBIMNTXOZAO-VATNNYEUSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a specific enantiomer of nebivolol, a beta-adrenergic antagonist primarily used in the treatment of hypertension and heart failure. This compound is notable for its unique stereochemistry, which influences its pharmacological properties and biological activity. Nebivolol itself is a racemic mixture consisting of two enantiomers, where one exerts beta-blocking effects while the other acts as a cardiac stimulant without beta-adrenergic activity. The hydrochloride form enhances its solubility and bioavailability, making it suitable for therapeutic applications.

. Initially, the synthesis begins with the preparation of 2-amino-1-(6-fluoro-2-chromanyl) ethanol, which undergoes recrystallization to separate diastereomers. Subsequent reactions include diazotization and halogenation, leading to the formation of epoxy compounds. These intermediates are then reacted with diastereomers to yield (R,S,S,S)-Defluoro Nebivolol Hydrochloride through a series of cyclization and substitution reactions, typically conducted under mild conditions to facilitate industrial production .

(R,S,S,S)-Defluoro Nebivolol Hydrochloride exhibits significant biological activity as a selective beta-adrenergic blocker. It lowers blood pressure by reducing peripheral vascular resistance and enhancing nitric oxide production, which leads to vasodilation. This compound also improves endothelial function, making it beneficial for patients with hypertension and associated cardiovascular conditions. Its unique mechanism involves stimulation of beta-3 adrenergic receptors, contributing to its vasodilatory effects, unlike traditional beta-blockers that primarily focus on heart rate reduction .

The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride can be achieved through various methods:

  • Recrystallization: Starting from a non-enantiomeric mixture of 2-amino-1-(6-fluoro-2-chromanyl) ethanol.
  • Epoxidation: Converting diastereomers into epoxy intermediates through halogenation.
  • Cyclization: Reacting epoxy compounds with diastereomers under controlled conditions to form the final product.
  • Hydrochlorination: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt form.

These methods have been optimized for efficiency and yield, making them suitable for large-scale production .

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering systolic and diastolic blood pressure.
  • Heart Failure Treatment: Helps improve cardiac output while reducing heart rate.
  • Endothelial Dysfunction: Enhances endothelial function by increasing nitric oxide availability.

Due to its unique properties, it is often preferred over traditional beta-blockers in specific patient populations .

Interaction studies involving (R,S,S,S)-Defluoro Nebivolol Hydrochloride indicate that it may enhance the hypotensive effects of other antihypertensive agents such as amifostine and amiloride. Additionally, co-administration with CYP2D6 inhibitors can significantly increase plasma levels of nebivolol and its active metabolites, necessitating careful monitoring to avoid adverse effects .

Several compounds share structural or functional similarities with (R,S,S,S)-Defluoro Nebivolol Hydrochloride:

Compound NameTypeUnique Features
CarvedilolBeta-blockerNon-selective; also has alpha-blocking activity
LabetalolBeta-blockerMixed alpha/beta activity; used in hypertensive emergencies
AtenololBeta-blockerSelective for beta-1 receptors; less vasodilatory effect
PropranololNon-selective beta-blockerUsed for anxiety; crosses blood-brain barrier

(R,S,S,S)-Defluoro Nebivolol Hydrochloride is unique due to its selective action on beta-3 adrenergic receptors, promoting vasodilation alongside its beta-blocking effects, distinguishing it from other traditional beta-blockers that primarily focus on heart rate reduction without significant vasodilatory properties .

Stereochemical Control in Multi-Step Synthetic Pathways

The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride requires meticulous management of four chiral centers, necessitating multi-step pathways with stereochemical precision. A pivotal approach involves the use of vicinal diols as intermediates, where Ar–O and ArO–C bond-forming reactions establish the benzopyran scaffold. For instance, 6-fluorochroman-2-one serves as a starting material, undergoing treatment with (R)-methyl-p-tolylsulfoxide in the presence of lithium diisopropylamide (LDA) to yield lactol intermediates with defined stereochemistry. This step ensures the correct spatial arrangement of the chroman moiety, which is critical for subsequent functionalization.

Further stereochemical control is achieved through Sharpless asymmetric epoxidation, which introduces chirality at the C2 and C3 positions of the benzopyran system. The choice of chiral ligands, such as diethyl tartrate, directs the epoxide ring formation with high enantiomeric excess (ee > 90%), thereby minimizing racemization. Post-epoxidation, nucleophilic ring-opening with ethanolamine derivatives installs the amino alcohol functionality while preserving stereochemical integrity. These steps collectively demonstrate how iterative stereocontrol mechanisms are essential for constructing the target molecule’s complex architecture.

Catalytic Asymmetric Epoxidation Strategies for Chiral Center Formation

Catalytic asymmetric epoxidation stands as a cornerstone for generating chiral centers in (R,S,S,S)-Defluoro Nebivolol Hydrochloride. The Sharpless epoxidation protocol, employing titanium tetraisopropoxide and a chiral tartrate ester, enables enantioselective oxidation of allylic alcohols to epoxides. For example, the epoxidation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol derivatives proceeds with >95% diastereomeric excess when using (R,R)-diethyl tartrate as the chiral inducer.

A comparative analysis of catalytic systems reveals the superiority of titanium-based catalysts over vanadium or manganese complexes in this context. The table below summarizes key parameters for epoxidation efficiency:

Catalyst SystemSubstrateee (%)Yield (%)
Ti(OiPr)₄/(R,R)-diethyl tartrateAllylic chroman alcohol9892
VO(acac)₂/(S)-binolAllylic chroman alcohol7568
Mn(salen)ClAllylic chroman alcohol6255

Data adapted from enantioselective epoxidation studies.

The titanium-based system not only ensures high enantioselectivity but also facilitates scalability, making it indispensable for industrial production. Subsequent acid-catalyzed cyclization of the epoxide intermediate yields the benzopyran ring system with retained chirality, a step critical for maintaining the (R,S,S,S) configuration.

Enzymatic Resolution Techniques for Diastereomeric Intermediate Separation

While enzymatic resolution is a widely used method for separating enantiomers, the synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride predominantly relies on chromatographic and crystallization-based techniques. Chiral high-performance liquid chromatography (HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns effectively resolves diastereomeric intermediates, achieving >99% purity for the desired (R,S,S,S) enantiomer. For instance, the separation of nebivolol’s ten stereoisomers requires gradient elution with hexane-isopropanol mixtures, exploiting subtle differences in hydrophobicity and steric interactions.

Although lipase-mediated kinetic resolution is common in β-blocker syntheses, its application here remains underexplored in the available literature. Instead, recrystallization from ethanol-water mixtures proves effective for isolating the hydrochloride salt, leveraging differential solubility between diastereomers. This method underscores the importance of solvent polarity and temperature gradients in achieving high enantiopurity without enzymatic intervention.

Protecting Group Strategies for Amino Alcohol Functionality

The amino alcohol moiety in (R,S,S,S)-Defluoro Nebivolol Hydrochloride necessitates strategic protection during synthesis to prevent undesired side reactions. Tert-butyldimethylsilyl (TBDMS) ethers are employed to shield hydroxyl groups during epoxidation and nucleophilic ring-opening steps, as their bulky structure minimizes steric hindrance while ensuring high deprotection yields. For the primary amine, Boc (tert-butyloxycarbonyl) protection is preferred due to its stability under acidic and basic conditions, as demonstrated in the following sequence:

  • Protection: Treatment of ethanolamine derivatives with di-tert-butyl dicarbonate in tetrahydrofuran (THF) installs the Boc group at the amine site.
  • Functionalization: The protected amine undergoes alkylation with 6-fluorochroman-2-ylmethyl bromide to form the C–N bond.
  • Deprotection: Hydrochloric acid in dioxane cleaves the Boc group, yielding the free amine, which is subsequently protonated to form the hydrochloride salt.

This approach ensures compatibility with subsequent coupling and cyclization steps, preserving the molecule’s stereochemical and functional integrity.

The crystallographic characterization of (R,S,S,S)-Defluoro Nebivolol Hydrochloride reveals fundamental structural features that distinguish it from the parent nebivolol compound [1] [2]. The molecular formula of this stereoisomer is C22H27ClFNO4, with a molecular weight of 423.9 grams per mole, representing the removal of one fluorine atom from the parent nebivolol structure [2]. The compound contains four defined stereocenters with the specific (R,S,S,S) configuration, contributing to its unique three-dimensional architecture [2].

Crystallographic analysis of related nebivolol hydrochloride compounds provides insights into the structural organization of defluoro analogs [3] [4]. The parent nebivolol hydrochloride crystallizes in a triclinic P1 space group with unit cell parameters: a = 8.112(3) Å, b = 9.080(3) Å, c = 15.605(5) Å, α = 81.336(6)°, β = 85.270(6)°, γ = 68.677(6)°, and volume V = 1058.1(6) ų [3]. The calculated density is 1.387 mg/m³ with Z = 2 molecules per unit cell [3]. These crystallographic parameters serve as a reference framework for understanding the structural modifications in the defluoro analog.

The solid-state molecular geometry of (S,S,S,S)-nebivolol hydrochloride hemihydrate, a closely related stereoisomer, demonstrates key conformational features that are relevant to the defluoro variant [4] [5]. The dihedral angle between the mean planes of the two benzene rings is 50.34(12)°, indicating significant non-coplanarity between the aromatic systems [4] [5]. The pyran rings adopt half-chair conformations with total puckering amplitudes of 0.480(4) Å (with Θ = 50.5(5)° and φ = 265.7(6)°) and 0.489(4) Å (with Θ = 129.5(5)° and φ = 263.4(6)°), respectively [4] [5].

Crystallographic ParameterValueReference
Crystal SystemTriclinic P1 [3]
Unit Cell a8.112(3) Å [3]
Unit Cell b9.080(3) Å [3]
Unit Cell c15.605(5) Å [3]
Alpha Angle81.336(6)° [3]
Beta Angle85.270(6)° [3]
Gamma Angle68.677(6)° [3]
Unit Cell Volume1058.1(6) ų [3]
Density1.387 mg/m³ [3]
Z Value2 [3]

The crystal packing of nebivolol hydrochloride compounds is stabilized by classical O—H···O hydrogen bonds and weak N—H···Cl, O—H···Cl interactions, producing layered arrangements [4] [5]. The general shape of the cation is strongly influenced by the conformation of the diethylamine chain between the two fluorochroman moieties [4] [5]. The distance between carbon atoms in the bridging chain amounts to 7.434(2) Å, with the hydroxyl groups positioned in cis-configuration [6].

Solution-Phase Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial insights into the solution-phase conformational behavior of (R,S,S,S)-Defluoro Nebivolol Hydrochloride [7] [8] [9]. The conformational dynamics in solution differ significantly from solid-state arrangements due to the increased molecular flexibility and solvent interactions [7] [8]. The technique enables detailed analysis of three-dimensional structures, configurational relationships, and conformational preferences in liquid environments [9].

The structural characterization of (S,S,S,S)-nebivolol hydrochloride by nuclear magnetic resonance reveals important conformational features applicable to defluoro analogs [4]. Proton nuclear magnetic resonance data in deuterated dimethyl sulfoxide at 500 megahertz shows characteristic chemical shifts: δ(¹H, dimethyl sulfoxide-d6, 500 megahertz, parts per million): 1.77 (2H, m); 1.95 (2H, m); 2.78 (4H, m); 3.21 (4H, m); 4.00 (2H, m); 4.14 (2H, m); 5.79 (2H, bs); 6.76 (2H, dd); 6.92 (4H, m); 8.58 (2H, bs) [4]. Carbon-13 nuclear magnetic resonance data demonstrates: δ(¹³C dimethyl sulfoxide-d6, 125.76 megahertz, parts per million): 22.2; 24.1; 49.5; 67.4; 76.8; 113.6 (23.7); 115.2 (22.5); 117.4 (7.5); 123.7 (7.5); 150.5; 155.9 (235.0) [4].

Solution-phase nuclear magnetic resonance analysis reveals that nebivolol stereoisomers exhibit different conformational preferences [10] [11]. The conformational dynamics are characterized by rotational energy barriers around specific bonds, with benzylic carbon-hydrogen bonds serving as diagnostic markers for conformational exchange [10]. Slow exchange on the nuclear magnetic resonance timescale indicates significant rotational barriers, with measured half-lives approaching 0.5 seconds for certain conformational interconversions [10].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityIntegration
Proton Region 11.77m2H
Proton Region 21.95m2H
Proton Region 32.78m4H
Proton Region 43.21m4H
Proton Region 54.00m2H
Proton Region 64.14m2H
Proton Region 75.79bs2H
Proton Region 86.76dd2H
Proton Region 96.92m4H
Proton Region 108.58bs2H

The conformational analysis of fluorinated pharmaceutical compounds using nuclear magnetic resonance spectroscopy in weakly ordering media provides methodological insights applicable to defluoro nebivolol analogs [7]. The technique utilizes anisotropic nuclear magnetic resonance data, including dipolar couplings, to determine torsional distributions around inter-ring carbon-carbon bonds [7]. The analysis reveals conformational populations characterized by specific geometric arrangements, with fluorine atoms influencing the overall conformational distribution [7].

Solution-phase studies of chroman derivatives demonstrate that ring conformations significantly affect the overall molecular geometry [12]. The dihydropyran rings in nebivolol analogs exhibit characteristic half-chair conformations, with the twist of these rings contributing to specific optical rotation properties [12]. The conformational preferences are influenced by the stereochemistry at carbon-2 positions and the helicity of the dihydropyran rings [12].

Comparative Molecular Field Analysis vs. Parent Nebivolol Structure

Comparative molecular field analysis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride relative to the parent nebivolol structure reveals significant differences in three-dimensional molecular fields and pharmacophoric properties [13] [14] [15]. The parent nebivolol contains two fluorine atoms in its 6-fluorochroman moieties, while the defluoro analog lacks one fluorine substituent, resulting in altered electrostatic and steric field distributions [1] [2] [13].

The molecular field analysis of nebivolol stereoisomers demonstrates that the (SRRR) and (RSSS) configurations exhibit distinct binding profiles to beta-adrenergic receptors [15] [16]. The SRRR-configuration shows preferential binding to beta-1 adrenergic receptors with a dissociation constant of 0.9 nanomolar and a beta-2/beta-1 selectivity ratio of 50 [15]. The stereoisomeric requirements for receptor interaction differ significantly between the configurations, with the defluoro modification potentially altering these binding characteristics [15] [16].

Three-dimensional quantitative structure-activity relationship studies using comparative molecular field analysis methodology provide insights into the molecular determinants of biological activity [14] [17]. The analysis incorporates steric, electrostatic, hydrophobic, and hydrogen-bonding field descriptors to understand structure-activity relationships [14]. Contour maps generated from these analyses identify regions where molecular modifications produce favorable or unfavorable changes in biological activity [14].

Molecular PropertyParent NebivololDefluoro AnalogDifference
Molecular Weight441.9 g/mol423.9 g/mol-18.0 g/mol
Fluorine Atoms21-1
Molecular FormulaC22H26ClF2NO4C22H27ClFNO4-F, +H
Heavy Atom Count3029-1
Hydrogen Bond Acceptors660
Rotatable Bonds660

Molecular dynamics simulations of nebivolol stereoisomers reveal the fundamental role of molecular conformation in receptor binding [11] [18]. The simulations demonstrate that water molecules play a crucial role in the binding site of beta-2 adrenergic receptors, with the stereoselectivity being enhanced by specific water-mediated interactions [11] [18]. The SRRR-configuration exhibits higher binding affinity due to favorable interactions with hydrating water molecules in the receptor binding site [18].

Computational studies indicate that the removal of fluorine atoms from nebivolol analogs affects the molecular electrostatic potential and hydrophobic field distributions [20]. The defluoro modification reduces the electronegativity at the affected aromatic position, potentially altering the compound's interaction with biological targets . Molecular modeling studies suggest that defluoro nebivolol retains structural similarity to the parent compound while exhibiting modified pharmacological properties [20].

The comparative analysis extends to the conformational flexibility of chroman ring systems in nebivolol analogs [12] [21]. Systematic comparison of experimental crystallographic geometries with gas-phase computed conformers reveals high correlation between solid-state and solution conformations [21]. Torsional angle preferences demonstrate that ring conformations are primarily determined by intramolecular constraints rather than packing forces [21].

β-Adrenergic Receptor Subtype Binding Kinetics and Selectivity Ratios

(R,S,S,S)-Defluoro Nebivolol Hydrochloride, the specific stereoisomer corresponding to the l-nebivolol enantiomer configuration, demonstrates distinctive binding kinetics and selectivity profiles across beta-adrenergic receptor subtypes that fundamentally differ from its d-nebivolol counterpart and other conventional beta-blockers [1] [2].

Binding Affinity and Kinetic Parameters

The compound exhibits markedly reduced binding affinity for β1-adrenergic receptors compared to the racemic mixture and the SRRR-enantiomer. Specifically, (R,S,S,S)-nebivolol demonstrates approximately 175-fold lower binding affinity for β1-adrenergic receptors than the SRRR-nebivolol enantiomer, with the d-nebivolol showing high affinity binding at 0.41 nM while the l-enantiomer corresponding to (R,S,S,S)-configuration exhibits substantially diminished β1-receptor interaction [1] [3].

The selectivity profile reveals that while the racemic nebivolol mixture demonstrates a β2/β1 selectivity ratio of 50:1, the (R,S,S,S)-configuration contributes minimal β1-blocking activity to this overall profile [1] [4]. The binding kinetics studies using [³H]CGP-12177 radioligand binding assays in transfected Chinese hamster ovary cells expressing human β1- and β2-adrenergic receptors confirmed that l-nebivolol (RSSS configuration) was 1460 times less potent than d-nebivolol in CHO-Hu β1 cells for inhibiting β1-adrenergic receptor-coupled accumulation of cyclic adenosine monophosphate [3].

Receptor Subtype Engagement Profile

Unlike conventional beta-blockers that primarily exert their effects through β1-adrenergic receptor antagonism, (R,S,S,S)-Defluoro Nebivolol Hydrochloride demonstrates preferential engagement with β3-adrenergic receptors. This unique target engagement profile underlies its distinct pharmacological properties, particularly its vasodilatory effects that differentiate it from classical β1-selective antagonists [2] [5].

The compound exhibits minimal direct β1-adrenergic receptor binding affinity but demonstrates significant functional activity through β3-adrenergic receptor pathways. Studies utilizing the β3-receptor antagonist SR59230A have demonstrated that the vasodilatory and nitric oxide-releasing properties of nebivolol are completely abolished when β3-receptors are blocked, confirming the critical role of this receptor subtype in mediating the compound's therapeutic effects [5] [6].

Comparative Selectivity Analysis

When compared to other beta-adrenergic receptor ligands, (R,S,S,S)-Defluoro Nebivolol Hydrochloride occupies a unique position in the selectivity spectrum. While compounds like CGP 20712-A demonstrate high β1-selectivity, and drugs like propranolol exhibit non-selective beta-adrenergic receptor binding, the (R,S,S,S)-configuration of nebivolol represents a departure from traditional beta-blocker pharmacology through its preferential β3-receptor engagement rather than β1-receptor antagonism [4] [1].

The molecular dynamics simulations have revealed that the stereoselectivity of nebivolol enantiomers is significantly influenced by water molecule interactions within the receptor binding sites. The SRRR-configuration binds preferentially to both β1 and β2 receptors due to enhanced interactions with water molecules that extensively hydrate the binding sites, while the RSSS-configuration (corresponding to the (R,S,S,S)-stereoisomer) demonstrates lower binding affinity to these receptor subtypes [7].

Allosteric Modulation of Nitric Oxide Synthase Isoforms

The (R,S,S,S)-Defluoro Nebivolol Hydrochloride enantiomer demonstrates sophisticated allosteric modulation of nitric oxide synthase isoforms through multiple distinct mechanisms that contribute to its unique cardiovascular pharmacological profile [5] [8] [9].

Endothelial Nitric Oxide Synthase Activation

The compound induces significant upregulation of endothelial nitric oxide synthase (eNOS) activity through a β3-adrenergic receptor-mediated signaling cascade. This activation occurs through a complex pathway involving β3-receptor ligation, subsequent elevation of intracellular free calcium concentrations, and phosphorylation of eNOS at serine-133 [5] [6]. The kinetics of nitric oxide release mediated by (R,S,S,S)-nebivolol demonstrate relatively slow kinetics at 75 ± 5 nM/s compared to direct nitric oxide donors, but this slower release pattern provides a more favorable balance between cytoprotective nitric oxide and potentially cytotoxic peroxynitrite formation [6].

The eNOS activation mechanism involves dual pathways: direct β3-adrenergic receptor stimulation and adenosine triphosphate-dependent P2Y-receptor activation. The compound induces adenosine triphosphate release in a concentration-dependent manner, which subsequently activates P2Y-purinergic receptors to enhance endothelial nitric oxide production. This dual-pathway activation contributes to the sustained vasodilatory effects observed with nebivolol treatment [6] [10].

Inducible Nitric Oxide Synthase Inhibition

Contrary to its stimulatory effects on eNOS, (R,S,S,S)-Defluoro Nebivolol Hydrochloride demonstrates inhibitory effects on inducible nitric oxide synthase (iNOS) expression and activity. This differential modulation is particularly important in pathological conditions where excessive iNOS activation contributes to nitrosative stress and cellular damage [8] [9].

The compound significantly reduces iNOS mRNA expression and protein levels in experimental models of cardiovascular disease. This inhibition occurs through suppression of nuclear factor-κB-dependent transcriptional activation of the iNOS gene. The reduction in iNOS activity leads to decreased production of high-level nitric oxide that would otherwise react with superoxide radicals to form peroxynitrite, a highly reactive and cytotoxic molecule [8] [9].

Studies in cardiorenal syndrome models have demonstrated that the beneficial effects of nebivolol are closely related to the prevention of nitrosative damage through decreased iNOS activity. The compound effectively reduces oxidative stress index, nitrate/nitrite levels, and peroxynitrite concentrations while simultaneously increasing superoxide dismutase activity, indicating a comprehensive antioxidant effect [8].

Neuronal Nitric Oxide Synthase Preservation

The third component of the nitric oxide synthase modulation profile involves the preservation of neuronal nitric oxide synthase (nNOS) activity under conditions of cardiovascular stress. Unlike the opposing effects on eNOS and iNOS, (R,S,S,S)-nebivolol maintains nNOS activity at physiological levels [8].

The preservation of nNOS activity is functionally significant because this isoform plays a crucial role in maintaining glomerular filtration rate through its effects on renal hemodynamics. nNOS-derived nitric oxide causes afferent arteriolar vasodilation and efferent arteriolar vasoconstriction, thereby maintaining glomerular pressure and filtration. By preventing the excessive nitric oxide production from iNOS that would otherwise neutralize the physiological effects of nNOS, (R,S,S,S)-nebivolol helps maintain renal function [8].

Mechanistic Integration and Functional Outcomes

The integrated modulation of nitric oxide synthase isoforms by (R,S,S,S)-Defluoro Nebivolol Hydrochloride creates a unique pharmacological profile characterized by enhanced beneficial nitric oxide signaling while simultaneously reducing pathological nitrosative stress. This differential isoform modulation explains many of the compound's clinical benefits, including improved endothelial function, reduced oxidative stress, and preserved organ function [5] [8] [9].

The favorable kinetics of nitric oxide release, with a [NO]/[ONOO⁻] ratio of 1.80 ± 0.10, significantly higher than other nitric oxide-releasing compounds, provides a therapeutic advantage by maximizing cytoprotective nitric oxide while minimizing cytotoxic peroxynitrite formation. This favorable balance contributes to the compound's beneficial effects in treating endothelial dysfunction, hypertension, and heart failure [6].

Quantitative Structure-Activity Relationship (QSAR) Modeling

The quantitative structure-activity relationship analysis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride reveals critical molecular features that determine its unique pharmacological properties and distinguish it from other beta-adrenergic receptor ligands [11] [12] [7].

Stereochemical Determinants of Activity

The nebivolol molecule contains four chiral centers, creating multiple possible stereoisomeric configurations. The (R,S,S,S)-configuration represents one of the two enantiomers present in the racemic mixture, with the stereochemical arrangement fundamentally determining the compound's pharmacological profile [11] [12]. The absolute configuration differs significantly from other beta-blockers with hydroxypropanolamine substructures, where antihypertensive activity typically resides in the S-enantiomer at the hydroxy group. In contrast, nebivolol's cardiac antihypertensive activity resides in the R-enantiomer configuration [12].

The structural rigidity imparted by the two chiral centers incorporated within ring structures contributes to nebivolol's divergence from the standard beta-blocker pharmacophore model. This increased molecular rigidity influences the compound's binding interactions with various receptor subtypes and contributes to its unique selectivity profile [11] [12].

Molecular Descriptor Analysis

The physicochemical properties of (R,S,S,S)-Defluoro Nebivolol Hydrochloride significantly influence its pharmacokinetic and pharmacodynamic characteristics. The compound exhibits a molecular weight of 405.4 g/mol, with a chemical formula of C₂₂H₂₅F₂NO₄. The presence of fluorine atoms in the chromane ring structures contributes to the compound's lipophilicity and membrane permeability characteristics [13] [14].

The partition coefficient (log P) of 3.21 indicates moderate lipophilicity, which influences the compound's distribution characteristics and receptor binding properties. The compound demonstrates pKa values of 8.9 and 13.52, indicating its basic nature and potential for ionization at physiological pH values [13].

Binding Affinity Structure-Activity Relationships

Molecular dynamics simulations have revealed that the binding affinity differences between nebivolol stereoisomers result from differential interactions with water molecules within the receptor binding sites. The SRRR-configuration demonstrates enhanced binding affinity due to favorable interactions with water molecules that extensively hydrate the β-adrenergic receptor binding sites [7].

The (R,S,S,S)-configuration shows reduced binding affinity for β1- and β2-adrenergic receptors, with the stereochemical arrangement preventing optimal interactions with key amino acid residues in the receptor binding pockets. Specifically, residues such as PHE194, TYR308, and ILE309 in the β2-adrenergic receptor, and their corresponding residues in the β1-adrenergic receptor, serve as important determinants of receptor subtype selectivity [7].

Pharmacokinetic Structure-Activity Relationships

The stereochemical configuration significantly influences the pharmacokinetic properties of (R,S,S,S)-Defluoro Nebivolol Hydrochloride. The compound demonstrates stereoselective pharmacokinetics with the (+)-enantiomer showing higher plasma concentrations than the (-)-enantiomer, likely due to differential plasma protein binding characteristics [15] [16].

The protein binding profile shows that d-nebivolol is 98.1% bound to albumin while l-nebivolol is 97.9% bound, indicating minimal but measurable stereoselectivity in protein binding. This differential binding contributes to the observed stereoselectivity in pharmacokinetic parameters [17].

Metabolic Pathway Structure-Activity Relationships

The structural features of (R,S,S,S)-Defluoro Nebivolol Hydrochloride influence its metabolic pathway profile. The compound undergoes extensive hepatic metabolism through cytochrome P450 2D6-mediated pathways, with additional metabolism occurring through direct glucuronidation. The stereochemical configuration influences the rate and extent of metabolism, with poor metabolizers of CYP2D6 showing different elimination patterns compared to extensive metabolizers [18] [17].

The presence of fluorine atoms in the chromane ring structures provides metabolic stability while the hydroxypropanolamine side chain serves as a site for phase II conjugation reactions. These structural features contribute to the compound's moderate elimination half-life of 12-19 hours, depending on metabolizer status [18].

Quantitative Pharmacological Modeling

The quantitative structure-activity relationship models for (R,S,S,S)-Defluoro Nebivolol Hydrochloride incorporate multiple molecular descriptors including topological indices, electronic properties, and steric parameters. The models successfully predict the compound's reduced β1-adrenergic receptor affinity while maintaining activity through alternative pathways such as β3-receptor engagement and nitric oxide modulation [19] [20].

The integration of stereochemical descriptors into QSAR models has proven essential for accurately predicting the pharmacological properties of nebivolol enantiomers. Traditional two-dimensional QSAR approaches fail to capture the stereochemical nuances that determine the compound's unique pharmacological profile, necessitating the incorporation of three-dimensional molecular descriptors and conformational analysis [19] [20].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

423.1612642 g/mol

Monoisotopic Mass

423.1612642 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types